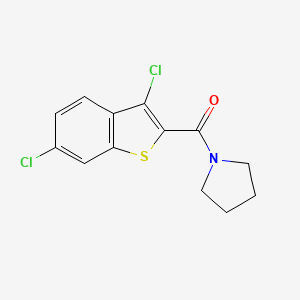![molecular formula C19H19N3O B5764587 4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine](/img/structure/B5764587.png)
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and quinazoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper salts.
Synthetic Route: The synthetic route may include steps like nucleophilic substitution, cyclization, and condensation reactions to form the desired quinazoline ring structure.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to its reduced form.
Major Products: The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and reduced quinazolines.
Applications De Recherche Scientifique
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine can be compared with other quinazoline derivatives:
Similar Compounds: Similar compounds include 2-(4-methylphenyl)quinazolin-4-one, 4-(2-methylphenyl)quinazoline, and 2-(4-methoxyphenyl)quinazoline.
Uniqueness: The presence of the morpholine ring in this compound enhances its solubility and bioavailability, making it a unique candidate for drug development.
Propriétés
IUPAC Name |
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-20-17-5-3-2-4-16(17)19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFMCJCLCBSLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)
![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5764514.png)


![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-6-hydroxy-5-(pyrrol-2-ylidenemethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B5764550.png)
![N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine](/img/structure/B5764567.png)
![4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-methylphenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5764576.png)

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
